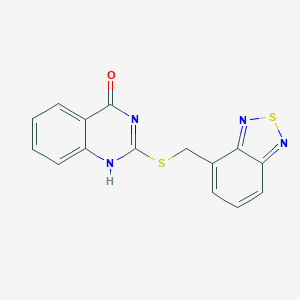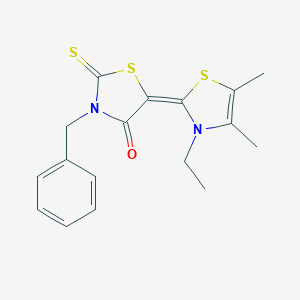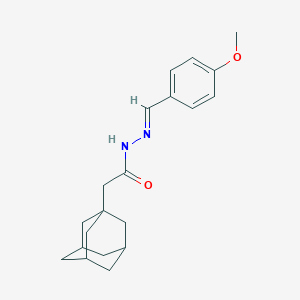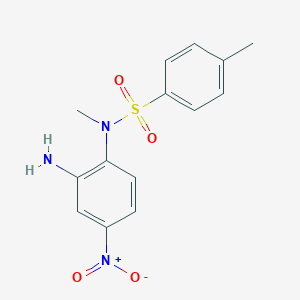![molecular formula C32H26N2O4 B412346 4,10-bis(2-methylphenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B412346.png)
4,10-bis(2-methylphenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-N,N’-bis(O-tolyl)bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic diimide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclic octane core with multiple carboxylic and imide functional groups, making it a versatile molecule for chemical synthesis and industrial applications.
Preparation Methods
The synthesis of 1-Phenyl-N,N’-bis(O-tolyl)bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic diimide typically involves the condensation reaction of bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride with aromatic amines such as O-toluidine . The reaction is carried out in an organic solvent like acetic acid under controlled temperature conditions to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize efficiency and scalability .
Chemical Reactions Analysis
1-Phenyl-N,N’-bis(O-tolyl)bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic diimide undergoes various chemical reactions, including:
Scientific Research Applications
1-Phenyl-N,N’-bis(O-tolyl)bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic diimide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-N,N’-bis(O-tolyl)bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic diimide involves its interaction with molecular targets through its functional groups. The imide and carboxylic groups can form hydrogen bonds and electrostatic interactions with other molecules, influencing various chemical and biological processes . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
1-Phenyl-N,N’-bis(O-tolyl)bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic diimide can be compared with similar compounds such as:
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: This compound is a precursor in the synthesis of the diimide and shares similar structural features.
Hexahydro-1H,3H-4,8-ethenobenzo[1,2-c4,5-c’]difuran-1,3,5,7-tetrone:
The uniqueness of 1-Phenyl-N,N’-bis(O-tolyl)bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic diimide lies in its specific functional groups and the resulting chemical reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C32H26N2O4 |
|---|---|
Molecular Weight |
502.6g/mol |
IUPAC Name |
4,10-bis(2-methylphenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone |
InChI |
InChI=1S/C32H26N2O4/c1-18-10-6-8-14-22(18)33-28(35)24-21-16-17-32(26(24)30(33)37,20-12-4-3-5-13-20)27-25(21)29(36)34(31(27)38)23-15-9-7-11-19(23)2/h3-17,21,24-27H,1-2H3 |
InChI Key |
RCMSSNINEUMEGG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3C4C=CC(C3C2=O)(C5C4C(=O)N(C5=O)C6=CC=CC=C6C)C7=CC=CC=C7 |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3C4C=CC(C3C2=O)(C5C4C(=O)N(C5=O)C6=CC=CC=C6C)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'~1~-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}BENZOHYDRAZIDE](/img/structure/B412263.png)
![3,4-dihydro-1(2H)-naphthalenone O-{[(3,4-dihydro-1(2H)-naphthalenylideneamino)oxy]methyl}oxime](/img/structure/B412264.png)


![(4Z)-4-[4-(dimethylamino)benzylidene]-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B412271.png)


![4-[(2-chloroanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B412275.png)






